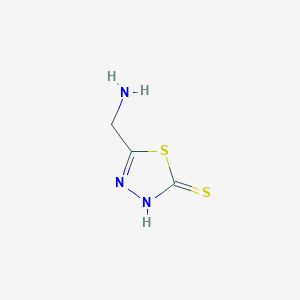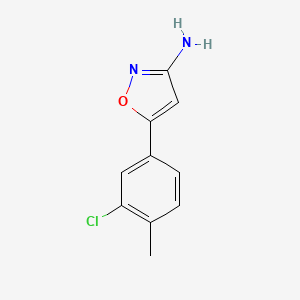
2-Isocyanato-3-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-3-methylpentane is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes and other polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isocyanato-3-methylpentane can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl2), which produces the isocyanate group. The general reaction is as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate .
Industrial Production Methods: Industrial production of isocyanates, including this compound, typically involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which decompose thermally to form isocyanates .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isocyanato-3-methylpentane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)N(H)R} ]
Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For urethane formation.
Amines: For urea formation.
Major Products:
Amines: From hydrolysis.
Urethanes: From reactions with alcohols.
Ureas: From reactions with amines.
Applications De Recherche Scientifique
2-Isocyanato-3-methylpentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the modification of biomolecules through carbamylation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a reagent in the synthesis of pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and foams
Mécanisme D'action
The mechanism of action of 2-isocyanato-3-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Comparison: 2-Isocyanato-3-methylpentane is unique due to its branched structure, which can influence its reactivity and physical properties. Compared to linear isocyanates like HDI, the branched structure may result in different polymerization behaviors and mechanical properties of the resulting polymers .
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-isocyanato-3-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-4-6(2)7(3)8-5-9/h6-7H,4H2,1-3H3 |
Clé InChI |
DGCUXHYASUCMCG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)

![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)



![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)


![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)


